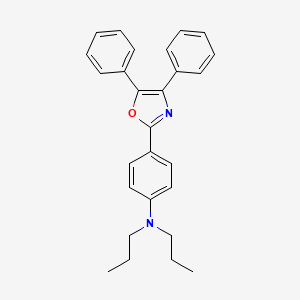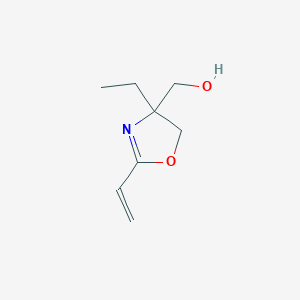
(2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol is an organic compound that belongs to the oxazoline family This compound is characterized by its unique structure, which includes an oxazoline ring substituted with ethyl, vinyl, and methanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The oxazoline ring can be reduced to form more saturated derivatives.
Substitution: The vinyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reactions may involve reagents like halogens (e.g., Br2) or organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce more saturated alcohols or amines.
Scientific Research Applications
(4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which (4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol exerts its effects depends on its specific application. In organic synthesis, the compound may act as a nucleophile or electrophile, participating in various chemical reactions. The molecular targets and pathways involved can vary widely, from enzyme inhibition in biological systems to polymerization in industrial processes.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-2-(phenoxymethyl)-4,5-dihydrooxazol-4-yl)methanol: This compound has a similar oxazoline ring structure but with different substituents.
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Another related compound with a triazole ring instead of an oxazoline ring.
(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol: This compound features an isoxazole ring with different substituents.
Uniqueness
(4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its vinyl group allows for additional reactivity, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
61693-06-9 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(2-ethenyl-4-ethyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C8H13NO2/c1-3-7-9-8(4-2,5-10)6-11-7/h3,10H,1,4-6H2,2H3 |
InChI Key |
XLHPABDXLQQEIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(=N1)C=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


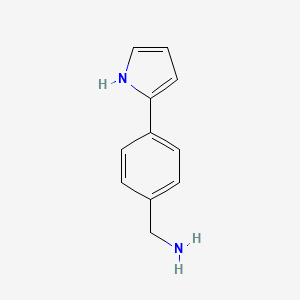
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)


![3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)
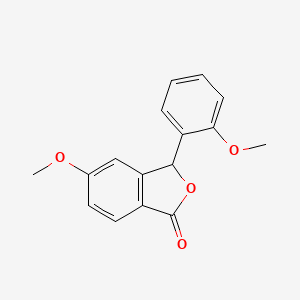
![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)

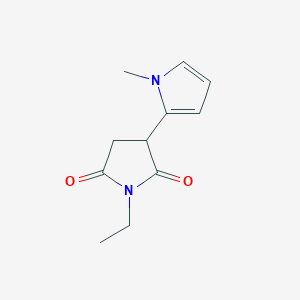


![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
